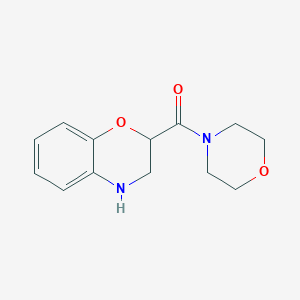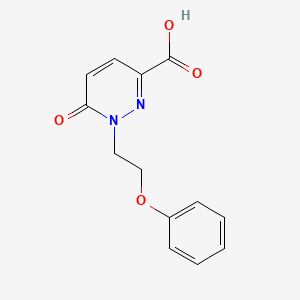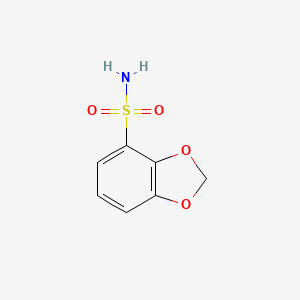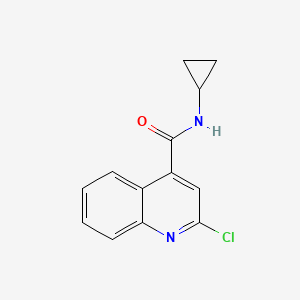
2-chloro-N-cyclopropylquinoline-4-carboxamide
Overview
Description
2-Chloro-N-cyclopropylquinoline-4-carboxamide (2-CCQC) is a cyclic amide compound that has been extensively studied in recent years due to its unique properties and potential applications in the fields of chemistry, biochemistry, and pharmacology. 2-CCQC has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In addition, it has been shown to have potential applications in the development of new drugs, such as for the treatment of cancer and other diseases.
Scientific Research Applications
2-chloro-N-cyclopropylquinoline-4-carboxamide has been studied extensively by scientists in recent years due to its potential applications in the fields of chemistry, biochemistry, and pharmacology. One of the most promising applications of this compound is its potential use as an anti-tumor agent. In vitro studies have shown that this compound can inhibit the growth of cancer cells, and it has been suggested that it may be useful in the treatment of certain types of cancer. In addition, this compound has been found to possess anti-inflammatory and anti-viral properties, and it has been suggested that it could be used as an anti-infective agent.
Mechanism of Action
The exact mechanism of action of 2-chloro-N-cyclopropylquinoline-4-carboxamide is not yet fully understood. However, it is believed that its anti-tumor activity is due to its ability to inhibit the growth of cancer cells by interfering with their cell cycle. In addition, this compound has been found to inhibit the activity of enzymes involved in the metabolism of certain drugs, which may explain its anti-inflammatory and anti-viral effects.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, and it has been suggested that it may be useful in the treatment of certain types of cancer. In addition, this compound has been found to possess anti-inflammatory and anti-viral properties, and it has been suggested that it could be used as an anti-infective agent.
Advantages and Limitations for Lab Experiments
2-chloro-N-cyclopropylquinoline-4-carboxamide has several advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its stability, as it is not easily degraded by light or heat. In addition, it is relatively easy to synthesize and is relatively inexpensive. However, one of the main limitations of this compound is that it is not water soluble, which can make it difficult to use in certain experiments.
Future Directions
The potential future directions for 2-chloro-N-cyclopropylquinoline-4-carboxamide are numerous. One possible future direction is the development of new drugs based on this compound that can be used to treat cancer and other diseases. In addition, this compound could be used in the development of new anti-inflammatory and anti-viral agents, as well as new compounds for use in drug delivery systems. Finally, this compound could be used to develop new methods for synthesizing other compounds, such as polymers and small molecules.
properties
IUPAC Name |
2-chloro-N-cyclopropylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-12-7-10(13(17)15-8-5-6-8)9-3-1-2-4-11(9)16-12/h1-4,7-8H,5-6H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHDXJSQWOQIHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=NC3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301254075 | |
| Record name | 2-Chloro-N-cyclopropyl-4-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301254075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57268390 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
874594-10-2 | |
| Record name | 2-Chloro-N-cyclopropyl-4-quinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874594-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-cyclopropyl-4-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301254075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



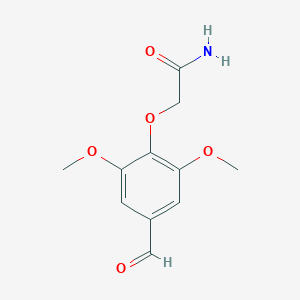
![6-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3388366.png)
![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B3388367.png)
![3-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]propanoic acid](/img/structure/B3388377.png)
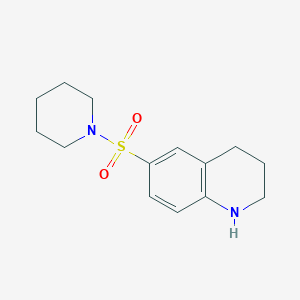

amine](/img/structure/B3388402.png)
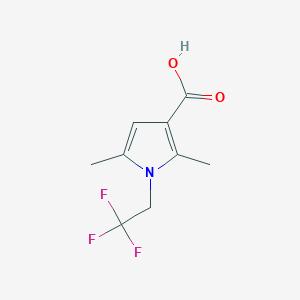

![Pyrido[2,3-b]pyrazine-6-carbaldehyde](/img/structure/B3388435.png)
![2-[(7-Chloroquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B3388441.png)
